molecular formula C21H22ClN5O4 B11054210 Ethyl 4-{3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Ethyl 4-{3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B11054210
M. Wt: 443.9 g/mol
InChI Key: MHPPPRVNYOPOHE-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that features a combination of pyridazine, piperazine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyridazine and piperazine rings, followed by their functionalization and coupling to form the final compound. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

Ethyl 4-{3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease processes or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H22ClN5O4

Molecular Weight

443.9 g/mol

IUPAC Name

ethyl 4-[3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C21H22ClN5O4/c1-2-31-21(30)14-3-5-15(6-4-14)27-19(28)13-16(20(27)29)25-9-11-26(12-10-25)18-8-7-17(22)23-24-18/h3-8,16H,2,9-13H2,1H3

InChI Key

MHPPPRVNYOPOHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=NN=C(C=C4)Cl

Origin of Product

United States

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